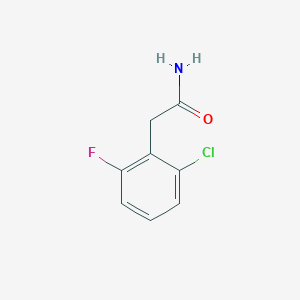

2-(2-Chloro-6-fluorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQJBEZJSQZDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of 2-Chloro-6-fluoroaniline

The most straightforward and commonly reported method for synthesizing 2-(2-chloro-6-fluorophenyl)acetamide is the acylation of 2-chloro-6-fluoroaniline with acetic anhydride or related acylating agents. This approach involves the nucleophilic attack of the amine group on the acyl compound, leading to the formation of the amide bond.

-

$$

\text{2-chloro-6-fluoroaniline} + \text{Acetic anhydride} \rightarrow \text{2-(2-chloro-6-fluorophenyl)acetamide} + \text{Acetic acid}

$$ -

- Solvent: Often carried out in dichloromethane or dimethylformamide (DMF) to enhance solubility and reaction rate.

- Temperature: Controlled typically at room temperature to mild heating (25–60 °C) to optimize yield.

- Reaction time: Several hours depending on scale and solvent.

-

- High selectivity for amide formation.

- Mild reaction conditions.

- Good yields reported.

This method is industrially relevant due to its simplicity and scalability.

Aromatic Nucleophilic Substitution (SNAr) Followed by Amide Formation

Another synthetic strategy involves the nucleophilic aromatic substitution of a suitable halogenated aromatic precursor with an amine or amide group. This method is especially useful when preparing derivatives of 2-(2-chloro-6-fluorophenyl)acetamide with additional substitutions on the aromatic ring.

-

- Starting from a halogenated benzene derivative (e.g., 2-chloro-6-fluorobenzonitrile or halogenated benzaldehyde).

- Nucleophilic substitution with ammonia or amine derivatives.

- Subsequent conversion to acetamide via hydrolysis or acylation.

-

- Allows introduction of diverse functional groups.

- Useful for preparing analogues and derivatives.

-

A synthetic sequence involving aromatic nucleophilic substitution followed by reduction and acylation was reported to yield 2-(2-chloro-6-fluorophenyl)acetamide derivatives with high purity.

Reduction and Protection Strategies in Multi-Step Synthesis

In more complex synthetic routes, protection of the amine group followed by reduction of intermediates is employed to improve selectivity and yield.

-

- Protection of amine (e.g., Boc protection).

- Reduction of nitro or other functional groups to amines.

- Deprotection followed by acylation to form the acetamide.

-

In the synthesis of 2-(2-chloro-6-fluorophenyl)acetamide derivatives, Zn/AcOH reduction of nitro precursors followed by Sandmeyer reaction and subsequent deprotection and acylation steps have been documented.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Solvent Effects: Use of polar aprotic solvents such as DMF and acetonitrile enhances reaction rates and yields in acylation and Sandmeyer reactions.

Temperature Control: Maintaining low temperatures during diazotization prevents decomposition of diazonium salts and side reactions.

Catalyst Loading: Copper(I) chloride or copper(II) chloride catalysts are critical in Sandmeyer reactions, with optimized loading improving selectivity and minimizing byproducts.

Purification: Column chromatography and recrystallization are standard methods for isolating pure 2-(2-chloro-6-fluorophenyl)acetamide.

Characterization: Confirmation of product identity and purity is routinely performed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The acetamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic substitution: Formation of substituted phenylacetamides.

Oxidation: Formation of 2-(2-chloro-6-fluorophenyl)acetic acid.

Reduction: Formation of 2-(2-chloro-6-fluorophenyl)ethylamine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(2-Chloro-6-fluorophenyl)acetamide has been identified as a potential lead compound in drug discovery. Its structure allows for interactions with specific biological targets, making it a candidate for the development of new therapeutics.

Case Study: Thrombin Inhibition

A study demonstrated that derivatives of 2-(2-chloro-6-fluorophenyl)acetamide exhibit potent inhibitory effects on thrombin, a key enzyme in blood coagulation. The most effective derivatives showed inhibition constants (K(i)) ranging from 0.9 to 33.9 nM, indicating strong potential for anticoagulant therapies .

| Compound | K(i) (nM) | P3 Substituent |

|---|---|---|

| Compound A | 0.9 | 2,2-Difluoro-2-aryl |

| Compound B | 33.9 | Oxyguanidine |

Biological Research

The compound is also studied for its effects on various biological processes, including its interaction with sigma receptors, which are implicated in pain perception and neurodegenerative diseases.

Research Findings:

N-[2-(2-chloro-6-fluorophenyl)ethyl]acetamide (NFEA), a derivative of this compound, has shown high affinity for sigma receptors, suggesting its potential as a therapeutic agent in treating conditions such as Alzheimer's and Parkinson's disease .

Structure Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationships of aryl acetamides, including 2-(2-chloro-6-fluorophenyl)acetamide. Studies indicate that electron-withdrawing groups enhance potency, while electron-donating groups diminish activity .

| Substituent Type | Effect on Potency |

|---|---|

| Electron-withdrawing | Increased potency |

| Electron-donating | Decreased potency |

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)acetamide, particularly in its role as a thrombin inhibitor, involves binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . The molecular interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the thrombin active site.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-(2-chloro-6-fluorophenyl)acetamide and its analogs:

Electronic and Reactivity Differences

- Halogen Effects : The Cl and F substituents in the target compound provide moderate electron-withdrawing effects, enhancing the electrophilicity of the acetamide carbonyl group compared to analogs with electron-donating groups (e.g., -OMe in WH7). This influences reactivity in nucleophilic substitutions .

Solubility and Pharmacokinetics

- The target compound’s lower molecular weight and polar amide group suggest better aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzothiazole). However, derivatives like 2-{(2-chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide () incorporate branched alkyl chains, improving membrane permeability .

Research Findings and Trends

- Electron-Withdrawing Effects : highlights that electron-withdrawing groups (e.g., Cl, F, CF₃) facilitate deprotonation in alkylation reactions, critical for synthesizing chrysin derivatives .

- Biological Target Specificity : Substitutions on the amide nitrogen (e.g., pyridinyl in , triazolyl in WH7) significantly influence receptor binding, underscoring the importance of rational design in drug development .

Actividad Biológica

2-(2-Chloro-6-fluorophenyl)acetamide is a compound of interest due to its significant biological activity, particularly as a thrombin inhibitor. Thrombin is a serine protease crucial in the coagulation cascade, and its inhibition can have therapeutic implications in treating thrombotic disorders. This article reviews the biological activity of 2-(2-Chloro-6-fluorophenyl)acetamide, focusing on its mechanism of action, pharmacokinetics, and potential applications based on diverse research findings.

The primary target of 2-(2-Chloro-6-fluorophenyl)acetamide is thrombin. The compound interacts with thrombin by binding to its active site, inhibiting its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation.

Key Mechanisms:

- Inhibition of Thrombin: The compound forms stable enzyme-inhibitor complexes with thrombin, effectively blocking its activity.

- Biochemical Pathways: By inhibiting thrombin, the compound disrupts the coagulation cascade, impacting various biochemical reactions involved in hemostasis .

Pharmacokinetics

Pharmacokinetic studies suggest that 2-(2-Chloro-6-fluorophenyl)acetamide exhibits good bioavailability. Its potency as a thrombin inhibitor indicates that it may be effective at low doses without significant adverse effects. Research indicates that the compound maintains stability under standard laboratory conditions, with minimal degradation over time.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to 2-(2-Chloro-6-fluorophenyl)acetamide exhibit significant antimicrobial activities. For instance, derivatives of this compound have shown efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | Bacillus mycoides | 0.0048 mg/mL |

| Compound C | C. albicans | 0.039 mg/mL |

Case Studies

- Thrombin Inhibition Study: A study reported that 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents exhibited potent thrombin inhibition (K(i) values ranging from 0.9 to 33.9 nM), indicating their potential for therapeutic applications in anticoagulation .

- Antimicrobial Efficacy: Another investigation into related compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications to the acetamide structure can enhance antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-Chloro-6-fluorophenyl)acetamide can be attributed to its structural characteristics:

- Electron-Withdrawing Groups: The presence of halogen atoms (like chlorine and fluorine) enhances the compound's potency by facilitating better binding to biological targets.

- Aryl Acetamide Linkage: Studies have shown that modifications at the aryl position can significantly alter the biological activity, with certain configurations yielding higher inhibitory effects against thrombin and other enzymes .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorophenyl)acetamide, and how do reaction conditions influence yield?

A validated synthetic protocol involves a Sandmeyer reaction starting from nitrobenzene derivatives. Key steps include:

- Nucleophilic substitution : Reacting intermediates with amines to introduce fluorine and chlorine substituents .

- Decarboxylation : Using LiCl to remove carboxyl groups under controlled heating (80–100°C) .

- Deprotection and coupling : Final steps involve deprotection of the -NH group and coupling with an O-guanidine segment.

Critical factors : Reaction time (≥12 hours for substitution steps) and solvent purity (CH₃CN or DMF) significantly affect yields (reported 2–5% overall) .

Q. How can researchers confirm the purity and structural integrity of synthesized 2-(2-Chloro-6-fluorophenyl)acetamide?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro and fluoro groups at C2 and C6) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 217.05) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystallographic ambiguities, especially for chiral centers .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Enzyme inhibition assays : Thrombin inhibition can be assessed via fluorogenic substrate cleavage (e.g., Boc-Val-Pro-Arg-AMC) at physiological pH .

- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT or resazurin-based protocols to screen for cytotoxicity .

- Dose-response curves : IC₅₀ values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can structural modifications enhance thrombin inhibitory activity?

- Substituent optimization : Replace the chloro group at C2 with bulkier halogens (e.g., Br) to improve steric hindrance against thrombin’s active site .

- Bioisosteric replacement : Substitute the acetamide group with sulfonamide to enhance hydrogen bonding with Ser195 .

- Computational docking : Use AutoDock Vina to predict binding affinities and guide synthetic prioritization .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

- Twinning analysis : Employ SHELXD to detect twinning and refine using the Flack parameter (x) for centrosymmetric ambiguities .

- High-resolution data : Collect datasets at synchrotrons (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise .

- Validation tools : Use Rfree and CC₁/2 metrics in SHELXPRO to assess refinement reliability .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Flow chemistry : Implement continuous flow systems for nitration and Sandmeyer steps to improve reaction control .

- Catalyst screening : Test Pd/C or Cu(I) catalysts for coupling steps to reduce side-product formation .

- In-line purification : Use HPLC-MS (C18 columns, 0.1% TFA in H₂O/MeCN) to isolate intermediates .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorometric kits (e.g., Promega P450-Glo™) .

- Plasma stability : Monitor degradation in plasma (37°C, 1–24 hours) with sampling at intervals .

Methodological Challenges

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Q. What analytical techniques differentiate polymorphic forms of this compound?

Q. How to optimize enantiomeric purity for chiral derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.